

Chemical Structure of Methyl 4-(2-bromopropionyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-(2-bromopropionyl)benzoate
CAS No.:	58764-22-0
Cat. No.:	B8708192

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Executive Summary

Methyl 4-(2-bromopropionyl)benzoate is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and advanced polymer synthesis. Structurally, it combines a stable methyl ester moiety with a highly reactive

-bromo ketone group. This dual functionality makes it a critical building block for the synthesis of thiazole-based pharmaceutical agents (via the Hantzsch reaction) and a functional initiator for Atom Transfer Radical Polymerization (ATRP).

This guide provides a comprehensive analysis of its chemical structure, a validated synthesis protocol from its commercially available precursor (CAS 17745-40-3), and a detailed examination of its applications in drug development and materials science.

Part 1: Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

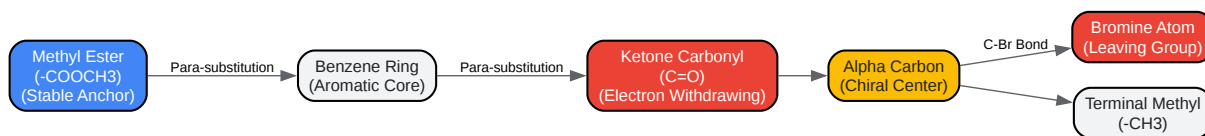
The molecule consists of a benzene ring substituted at the para positions with a methyl ester group and a 2-bromopropionyl group.

- Core Scaffold: Methyl benzoate (provides stability and a handle for further derivatization via hydrolysis).
- Reactive Center: The 2-bromopropionyl group (). The bromine atom is located at the alpha position relative to the ketone carbonyl. This proximity increases the acidity of the alpha-proton and makes the carbon highly electrophilic, facilitating nucleophilic substitution.
- Chirality: The C2 carbon of the propionyl chain is a chiral center, meaning the compound exists as a racemic mixture () unless synthesized asymmetrically.

Key Properties Data

Property	Data / Description
IUPAC Name	Methyl 4-(2-bromo-1-oxopropyl)benzoate
Molecular Formula	
Molecular Weight	271.11 g/mol
Precursor CAS	17745-40-3 (Methyl 4-propionylbenzoate)
Physical State	Solid (typically off-white to yellow crystalline powder)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Reactivity	High (Lachrymator; susceptible to nucleophilic attack)

Structural Visualization



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Figure 1: Structural connectivity of Methyl 4-(2-bromopropionyl)benzoate, highlighting the reactive alpha-bromo domain.

Part 2: Synthesis Protocol

Synthetic Strategy

The most reliable route to methyl 4-(2-bromopropionyl)benzoate is the selective

-bromination of methyl 4-propionylbenzoate (CAS 17745-40-3). Direct bromination with elemental bromine (

) can be difficult to control, often leading to dibrominated byproducts. The use of Pyrrolidone Hydrotribromide (PHT) or N-Bromosuccinimide (NBS) is recommended for higher regioselectivity.

Validated Protocol (PHT Method)

This protocol is adapted from methodologies used for similar aryl ketone derivatives [1].

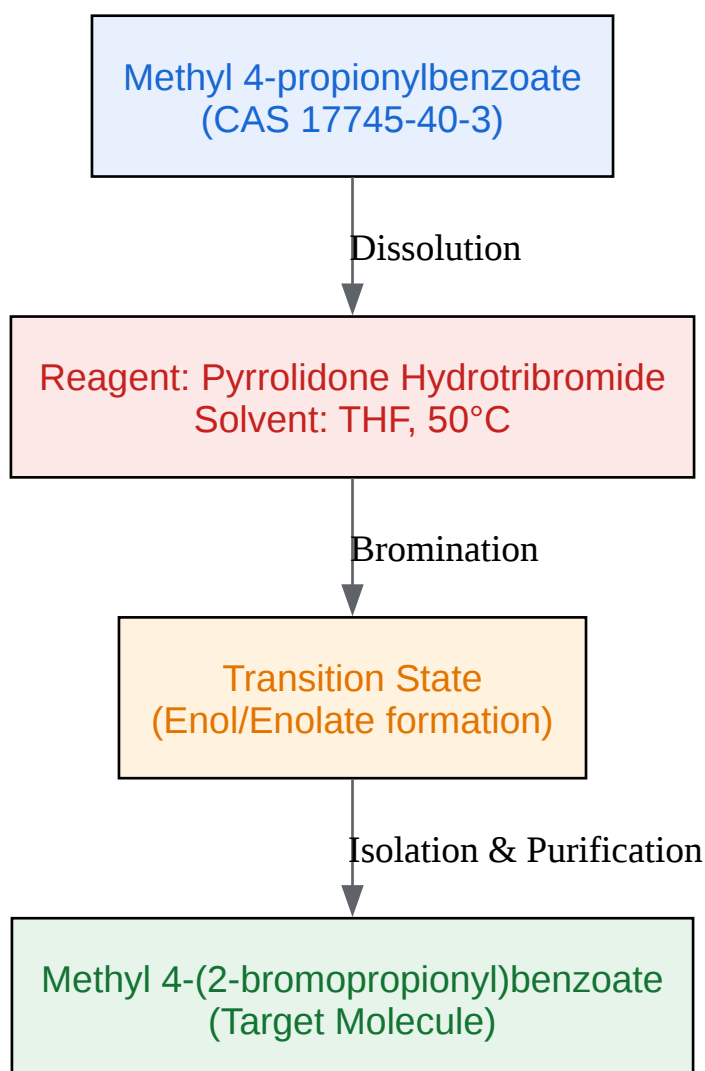
Reagents:

- Methyl 4-propionylbenzoate (1.0 eq)
- Pyrrolidone Hydrotribromide (1.1 eq)
- Solvent: THF (Tetrahydrofuran) or Acetic Acid
- Temperature: 50°C

Step-by-Step Workflow:

- **Dissolution:** Dissolve methyl 4-propionylbenzoate in anhydrous THF under an inert nitrogen atmosphere.
- **Addition:** Add Pyrrolidone Hydrotribromide (PHT) in small portions to the stirring solution. PHT releases bromine slowly, preventing high local concentrations of bromine that favor poly-bromination.
- **Reaction:** Heat the mixture to 50°C and stir for 3–4 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS to ensure consumption of the starting material.
- **Quenching:** Cool the mixture to room temperature. Filter off the pyrrolidone byproduct (if solid) or dilute with diethyl ether.
- **Washing:** Wash the organic layer with water, followed by saturated aqueous sodium metabisulfite to quench any residual bromine.
- **Isolation:** Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Purification:** Recrystallize from an ethanol/hexane mixture or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to obtain the pure monobrominated product.

Synthesis Pathway Diagram



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Figure 2: Synthetic pathway from the propionyl precursor to the alpha-bromo derivative.

Part 3: Applications in Research & Development

Medicinal Chemistry: Thiazole Synthesis

The primary utility of methyl 4-(2-bromopropionyl)benzoate is as a "linchpin" intermediate for synthesizing thiazole rings via the Hantzsch Thiazole Synthesis. This reaction is critical in the development of protease inhibitors and other bioactive heterocycles.

- Mechanism: The

-bromo ketone reacts with a thioamide or thiourea. The sulfur atom attacks the electrophilic -carbon, displacing the bromide, followed by cyclization and dehydration to form the thiazole ring.

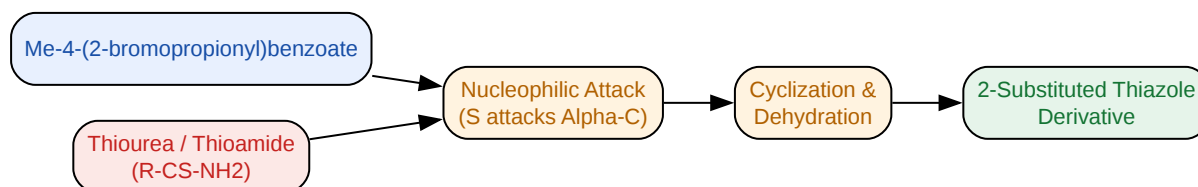
- Relevance: Many kinase inhibitors and antiviral drugs contain thiazole cores derived from this specific substitution pattern.

Polymer Science: ATRP Initiator

In materials science, this molecule serves as a functional initiator for Atom Transfer Radical Polymerization (ATRP).[1][2]

- Function: The secondary bromide bond is homolytically cleaved by a transition metal catalyst (e.g., Cu(I)/Ligand), generating a carbon-centered radical that initiates polymerization.
- Advantage: The ester group on the aromatic ring remains intact, allowing for post-polymerization modification (e.g., hydrolysis to an acid for bioconjugation).

Mechanism of Action (Hantzsch Reaction)



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Figure 3: Mechanism of Hantzsch Thiazole Synthesis using the target molecule.

Part 4: Safety & Handling (MSDS Highlights)

Warning: Alpha-bromo ketones are potent lachrymators (tear gas agents) and skin irritants. Strict safety protocols are mandatory.

- Hazards:
 - H314: Causes severe skin burns and eye damage.[3]

- H335: May cause respiratory irritation.
- Handling:
 - Always handle in a functioning chemical fume hood.
 - Wear double nitrile gloves, safety goggles, and a lab coat.
 - Quench all glassware and spills with aqueous sodium thiosulfate or sodium metabisulfite to neutralize active brominating agents before cleaning.
- Storage:
 - Store at 2–8°C (Refrigerated).
 - Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.
 - Protect from light (amber vials).

References

- Patent US10723709B2: Protease inhibitors. Describes the bromination of methyl 4-propionylbenzoate using pyrrolidone hydrotribromide to generate the 2-bromo derivative.
- PubChem Compound Summary: Methyl 4-propionylbenzoate (Precursor). CAS 17745-40-3. [\[4\]](#)[\[5\]](#)[\[6\]](#)
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. (General reference for alpha-bromo esters/ketones as ATRP initiators).

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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. Methyl 4-\(bromomethyl\)benzoate | C9H9BrO2 | CID 256687 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 187401-48-5|Benzoic acid, 4-\(1-oxo-2-propen-1-yl\)-, methyl ester|BLD Pharm \[bldpharm.com\]](#)
- [5. 17745-40-3 | Methyl 4-Propionylbenzoate - AiFChem \[aifchem.com\]](#)
- [6. CAS 17745-40-3: Benzoic acid, 4-\(1-oxopropyl\)-, methyl est... \[cymitquimica.com\]](#)
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